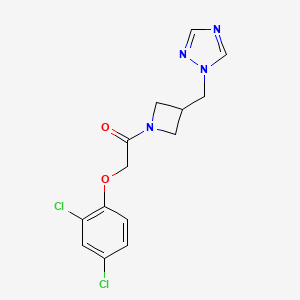

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one

Description

This compound is a heterocyclic molecule featuring a 1H-1,2,4-triazole ring linked via a methyl group to an azetidine (a four-membered nitrogen-containing ring). The azetidine moiety is further connected to a 2-(2,4-dichlorophenoxy)ethanone group. The 2,4-dichlorophenoxy substituent is a hallmark of bioactive compounds, particularly antifungals, due to its lipophilicity and ability to enhance membrane penetration . The triazole group is a common pharmacophore in antifungal agents, inhibiting cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4O2/c15-11-1-2-13(12(16)3-11)22-7-14(21)19-4-10(5-19)6-20-9-17-8-18-20/h1-3,8-10H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAMIPRVAFFDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one is a synthetic organic molecule that integrates a triazole moiety and an azetidine ring, which are known for their biological significance. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's rigidity and potential interaction with biological targets.

- Triazole Moiety : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.

- Dichlorophenoxy Group : Enhances the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Preliminary studies indicate that compounds with triazole rings exhibit significant antimicrobial activity . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal cell membrane synthesis. This suggests potential applications in treating fungal infections.

Anticancer Activity

Research has identified similar triazole derivatives as promising candidates in cancer therapy. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, studies show that triazole derivatives can inhibit growth in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymatic Activity : The triazole ring may participate in hydrogen bonding with enzymes, disrupting their function.

- Modulate Biological Pathways : The azetidine component may affect signaling pathways critical for cell proliferation and survival.

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various triazole derivatives against cancer cell lines, it was found that modifications to the azetidine structure significantly enhanced cytotoxicity. The compound demonstrated an IC50 value of 27.3 μM against T47D cells, suggesting a strong potential for further development as an anticancer agent .

Study 2: Antifungal Activity

Another research focused on the antifungal properties of triazole compounds revealed that this specific derivative inhibited the growth of Candida species effectively. The presence of the dichlorophenoxy group was noted to enhance antifungal activity compared to non-substituted analogs .

Research Findings Summary

Scientific Research Applications

Structural Overview

The key structural components of the compound include:

- Azetidine Ring : A four-membered, nitrogen-containing ring that provides molecular rigidity and facilitates interactions with biological targets.

- Triazole Moiety : Known for its applications in medicinal chemistry, particularly in antifungal and anticancer agents.

- Dichlorophenoxy Group : Enhances lipophilicity and overall biological activity.

Antimicrobial Properties

Triazole rings in similar compounds exhibit antimicrobial activity, potentially inhibiting fungal cytochrome P450 enzymes that are critical for fungal cell membrane synthesis, suggesting use in treating fungal infections.

Anticancer Activity

Triazole derivatives are promising candidates in cancer therapy. The compound's structure allows it to interact with molecular targets involved in cancer progression, with studies showing that triazole derivatives can inhibit growth in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound may also disrupt enzymatic activity by participating in hydrogen bonding with enzymes and modulating biological pathways via the azetidine component, affecting cell proliferation and survival.

- Anticancer Efficacy : Modifications to the azetidine structure enhanced cytotoxicity, with the compound demonstrating an IC50 value of 27.3 μM against T47D cells, suggesting potential as an anticancer agent.

- Antifungal Activity : This derivative effectively inhibited the growth of Candida species, with the dichlorophenoxy group enhancing antifungal activity compared to non-substituted analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azetidine and Triazole Moieties

Antifungal Triazole Derivatives

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity, comparable to hexaconazole but less than epoxiconazole (due to its trichloroethyl group) .

- Solubility: The azetidine and ethanone groups may reduce aqueous solubility compared to fluconazole’s propanol backbone .

- Metabolic Stability : The azetidine ring’s small size and rigidity could reduce susceptibility to oxidative metabolism vs. larger cyclic amines .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling a triazole-containing azetidine intermediate with a 2,4-dichlorophenoxy ethanone precursor. Key steps include:

- Nucleophilic substitution : Reacting 3-(chloromethyl)azetidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidine-triazole intermediate .

- Ethanone functionalization : The dichlorophenoxy group is introduced via a Williamson ether synthesis, using 2-chloro-2-(2,4-dichlorophenoxy)ethan-1-one and the azetidine-triazole intermediate in the presence of a phase-transfer catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the azetidine ring influence the compound’s bioactivity compared to larger N-heterocycles (e.g., piperidine)?

Methodological Answer:

The azetidine’s conformational rigidity and smaller ring size enhance target binding by reducing entropy loss upon interaction. Comparative studies using analogs with piperidine or pyrrolidine show:

- Enhanced antifungal activity : Azetidine derivatives exhibit lower MIC values (e.g., 0.25 µg/mL vs. 2 µg/mL for piperidine analogs) against Candida albicans, likely due to improved membrane penetration .

- Computational validation : Molecular docking (AutoDock Vina) reveals stronger hydrogen bonding between the azetidine N-atom and CYP51 lanosterol demethylase (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for piperidine) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- X-ray crystallography : Resolve the azetidine-triazole conformation and dichlorophenoxy spatial orientation (e.g., C–H···O interactions stabilize the crystal lattice) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., azetidine C-2 proton at δ 4.2 ppm; triazole CH₂ at δ 4.8 ppm) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring identify hydrolysis of the ethanone group as the primary degradation pathway .

Advanced: How can contradictions in reported biological activity (e.g., antifungal vs. antibacterial efficacy) be resolved?

Methodological Answer:

- Standardized assays : Re-evaluate MICs using CLSI guidelines for fungi (M27) and bacteria (M07) to minimize protocol variability .

- Mechanistic studies : Compare time-kill curves (fungi: 99% reduction at 8 hours; bacteria: <50% reduction) and target-specific assays (e.g., CYP51 inhibition vs. bacterial topoisomerase IV) .

- Structural analogs : Test derivatives with modified phenoxy groups (e.g., 2,4-difluoro vs. dichloro) to isolate electronic effects on activity .

Advanced: What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

- In silico ADMET : Use SwissADME to predict high microsomal stability (t₁/₂ = 120 min) but moderate hepatotoxicity (CYP3A4 inhibition IC₅₀ = 12 µM) .

- Metabolite identification : LC-HRMS after incubation with human liver microsomes identifies primary oxidation at the azetidine methylene group (m/z 398 → 414) .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites (e.g., triazole N-4 atom, f⁺ = 0.15) for targeted prodrug design .

Basic: How is regioselectivity achieved during triazole-azetidine coupling?

Methodological Answer:

- Solvent control : DMF promotes N-1 triazole alkylation over N-4 due to stabilization of the transition state via polar interactions .

- Catalytic optimization : CuI-catalyzed click chemistry (azide-alkyne cycloaddition) ensures >90% regioselectivity for 1,4-disubstituted triazoles .

- Kinetic monitoring : In situ IR tracks reaction progression (C≡N peak at 2100 cm⁻¹ disappears within 2 hours) .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the ethanone oxygen (aqueous solubility increases from 0.02 mg/mL to 5.6 mg/mL; enzymatic cleavage restores activity) .

- Co-crystallization : Use succinic acid as a coformer (solubility enhancement ratio = 8.3; PXRD confirms stable polymorph) .

- Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size = 150 nm; sustained release over 72 hours in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.